molecular formula C15H20INO4 B1332850 (S)-3-((tert-butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid CAS No. 270065-71-9

(S)-3-((tert-butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid

Cat. No. B1332850
CAS RN: 270065-71-9
M. Wt: 405.23 g/mol
InChI Key: QEKSTALXWONXOD-LBPRGKRZSA-N
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Description

(S)-3-((tert-butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid, also known as IBPB, is an organic compound containing an amide, an iodine, and an aromatic ring. It is a synthetic compound that has been used in a variety of scientific applications, ranging from drug development to biochemistry and physiology. IBPB has been studied extensively and is known to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Peptide Research

(S)-3-((tert-butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid plays a significant role in the synthesis of various compounds and peptide research. Adamczyk et al. (1999) described an efficient synthesis method for key intermediates in the preparation of collagen cross-links using a related compound (Adamczyk, Johnson, & Reddy, 1999). Similarly, Kubryk and Hansen (2006) demonstrated its application in the asymmetric hydrogenation of enamines, contributing to the synthesis of β-amino acid pharmacophores (Kubryk & Hansen, 2006).

Catalysis and Environmental Impact

The compound has also been applied in catalysis. Heydari et al. (2007) explored its use in N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst, highlighting its efficiency and environmental benefits (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Application in Solid-Phase Synthesis

Gaehde and Matsueda (2009) reported the use of a derivative of this compound in solid-phase synthesis of peptide α-carboxamides, indicating its utility in creating specific peptide structures (Gaehde & Matsueda, 2009).

Radio Tracer Synthesis

Pan-hon Zhou (2015) utilized a related compound for the synthesis of a diaryliodonium precursor, which is crucial for the creation of 18F-fluorophenalanine, a radio tracer used in positron emission tomography (PET) (Zhou Pan-hon, 2015).

properties

IUPAC Name

(3S)-4-(4-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20INO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKSTALXWONXOD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152378
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid

CAS RN

270065-71-9
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270065-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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